Branaplam Hydrochloride

RNA splicing SMN2 modulation mechanism of action

Branaplam hydrochloride (development codes LMI070 and NVS-SM1) is a pyridazine-derived small molecule that functions as an orally bioavailable splicing modulator. The compound acts by stabilizing the interaction between U1 small nuclear ribonucleoprotein (U1 snRNP) and the 5′ splice site of SMN2 pre-mRNA, thereby promoting inclusion of exon 7 and increasing full-length survival motor neuron (SMN) protein expression.

Molecular Formula C22H28ClN5O2
Molecular Weight 429.9 g/mol
CAS No. 1562338-39-9
Cat. No. B606337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBranaplam Hydrochloride
CAS1562338-39-9
SynonymsBranaplam hydrochloride;  Branaplam HCl;  LMI-070 hydrochloride;  LMI-070 HCl;  LMI 070 HCl;  LMI070 HCl; 
Molecular FormulaC22H28ClN5O2
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C.Cl
InChIInChI=1S/C22H27N5O2.ClH/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24);1H
InChIKeyXJIMIVJABPKGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Branaplam Hydrochloride (CAS 1562338-39-9): A Small-Molecule SMN2 and HTT Splicing Modulator for Research Use


Branaplam hydrochloride (development codes LMI070 and NVS-SM1) is a pyridazine-derived small molecule that functions as an orally bioavailable splicing modulator [1]. The compound acts by stabilizing the interaction between U1 small nuclear ribonucleoprotein (U1 snRNP) and the 5′ splice site of SMN2 pre-mRNA, thereby promoting inclusion of exon 7 and increasing full-length survival motor neuron (SMN) protein expression [1]. Branaplam was originally developed by Novartis for spinal muscular atrophy (SMA) and later investigated for Huntington's disease due to its capacity to induce pseudoexon inclusion in the HTT transcript, leading to reduced huntingtin protein levels [2].

Why Branaplam Hydrochloride Cannot Be Substituted with Generic SMN2 Splicing Modulators


SMN2 splicing modulators share a common therapeutic rationale but exhibit distinct sequence specificity profiles, pharmacokinetic properties, and off-target splicing signatures that preclude interchangeable use in research settings [1]. Branaplam recognizes 5′ splice sites via two distinct interaction modes, whereas risdiplam operates through a different binding mechanism that does not conform to the previously proposed two-site hypothesis [1]. Additionally, the hydrochloride salt form of branaplam confers aqueous solubility (>200 mg/mL in water with ultrasonic assistance) that differs markedly from the free base (water insoluble; DMSO solubility limited to approximately 3 mg/mL or 7.62 mM) . These differences in salt form, mechanism, and solubility directly impact experimental design, formulation requirements, and data reproducibility. Substituting an alternative compound without validating these parameters risks confounding results in splicing assays, in vivo dosing studies, and target engagement experiments.

Branaplam Hydrochloride Quantitative Differentiation Evidence: Comparator-Anchored Performance Data


Distinct 5′ Splice Site Recognition Mode Relative to Risdiplam

Branaplam recognizes 5′ splice sites via two distinct interaction modes, whereas risdiplam activity at SMN2 exon 7 does not conform to the prevailing two-site hypothesis [1]. Massively parallel splicing assays and precision dose-response curves quantitatively characterize the sequence-specific behavior of both compounds, revealing that branaplam and risdiplam exhibit different specificities for 5′ splice site sequences [1].

RNA splicing SMN2 modulation mechanism of action

Aqueous Solubility Advantage of Hydrochloride Salt vs. Free Base

Branaplam hydrochloride (CAS 1562338-39-9) exhibits water solubility of 200 mg/mL (465.18 mM) with ultrasonic assistance . In contrast, the free base form (CAS 1562338-42-4) is insoluble in water and achieves only 3 mg/mL (7.62 mM) solubility in DMSO .

formulation solubility in vivo dosing

hERG Channel Inhibition Profile for Cardiac Safety Assessment

Branaplam hydrochloride inhibits the human ether-à-go-go-related gene (hERG) potassium channel with an IC50 of 6.3 μM in radioligand binding assays using [³H]dofetilide . While a direct comparator hERG IC50 for risdiplam is not available in the same assay system, the 6.3 μM value provides a quantitative benchmark for researchers evaluating cardiac liability in preclinical safety assessments.

cardiac safety hERG selectivity profiling

Mutant HTT Lowering in Huntington's Disease Patient-Derived Neurons

Branaplam reduces total HTT (tHTT) and mutant HTT (mHTT) levels in Huntington's disease patient-derived fibroblasts, iPSCs, cortical progenitors, and neurons in a dose-dependent manner, with an IC50 consistently below 10 nM [1]. In the VIBRANT-HD phase 2b clinical trial, branaplam (56 mg weekly oral dosing) reduced cerebrospinal fluid mutant HTT levels versus placebo, representing the first demonstration of HTT lowering in human CSF by a splicing modulator [2].

Huntington's disease HTT lowering patient-derived models

In Vivo Brain Penetration and CNS Target Engagement in SMA Mouse Model

In C/+ mice, a single oral dose of 30 mg/kg branaplam hydrochloride produces significant and durable SMN protein elevation in brain tissue for up to 160 hours post-dose . The compound exhibits an AUC of 3.03 μM•h and clearance of 25 mL/min/kg following intravenous administration (1 mg/kg) . In the severe SMA mouse model (SMNΔ7 mice), oral dosing (0.03-3 mg/kg) improves body weight and prolongs lifespan .

CNS penetration pharmacokinetics SMN protein elevation

SMN2 Splicing Potency Benchmark in Cellular Assays

Branaplam hydrochloride exhibits an EC50 of 20 nM for SMN protein elevation in SMN ELISA assays, producing a 3.6-fold induction of SMN protein levels . This potency value serves as a benchmark for researchers comparing novel SMN2 splicing modulators or validating assay systems.

SMN2 potency EC50

Branaplam Hydrochloride: Validated Research Applications Based on Quantitative Evidence


Investigating Sequence-Specific Splicing Modulation Mechanisms

Researchers studying the molecular determinants of small-molecule splice site recognition should consider branaplam hydrochloride for its well-characterized two-mode 5′ splice site interaction mechanism, which is quantitatively distinct from risdiplam [1]. The compound is suitable for massively parallel splicing assays and RNA-seq experiments aimed at elucidating sequence-specificity rules for splicing modulators [1].

In Vivo CNS Target Engagement and Chronic Dosing Studies

The hydrochloride salt's high aqueous solubility (200 mg/mL) enables formulation for oral gavage without organic co-solvents, while its sustained brain SMN protein elevation (up to 160 hours post-dose) supports long-term in vivo studies of CNS target engagement. The compound is appropriate for SMNΔ7 mouse survival studies and pharmacokinetic/pharmacodynamic modeling in SMA research .

Huntington's Disease HTT Lowering and Splicing Studies

Branaplam hydrochloride serves as a validated tool compound for investigating HTT pseudoexon inclusion and huntingtin protein reduction in patient-derived cellular models, with established IC50 values consistently below 10 nM across fibroblasts, iPSCs, cortical progenitors, and neurons [2]. The compound's clinical pharmacodynamic demonstration of CSF mHTT lowering [3] provides translational relevance for preclinical target engagement studies.

Cardiac Safety Profiling and hERG Liability Assessment

The compound's characterized hERG IC50 of 6.3 μM provides a quantitative benchmark for researchers evaluating cardiac safety margins in preclinical drug development. This data supports calculation of therapeutic indices and informs dosing strategies for in vivo studies where cardiac monitoring is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Branaplam Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.